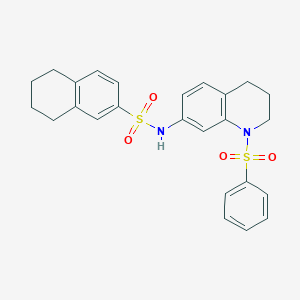

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

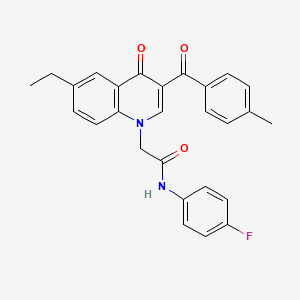

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydroquinoline and tetrahydronaphthalene cores, followed by the introduction of the phenylsulfonyl groups and finally the formation of the sulfonamide linkage .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures and the sulfonamide linkage. The phenylsulfonyl groups could potentially participate in pi stacking interactions, which could influence the overall shape and properties of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be dominated by the sulfonamide linkage, which is a common functional group in many pharmaceuticals. Sulfonamides can participate in a variety of reactions, including substitution reactions .Aplicaciones Científicas De Investigación

Synthesis and Anticancer Evaluation

Compounds structurally related to the one mentioned have been synthesized and evaluated for their anticancer properties. For instance, phenylaminosulfanyl-1,4-naphthoquinone derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines. These compounds show remarkable cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest, highlighting their potential as anticancer agents (Ravichandiran et al., 2019).

Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)

Sulfonamide derivatives, including those with tetrahydroisoquinoline structures, have been investigated for their inhibitory effects on PNMT, an enzyme involved in the biosynthesis of epinephrine. These studies provide insights into the design of selective inhibitors that could penetrate the blood-brain barrier, offering potential therapeutic applications in conditions associated with catecholamine biosynthesis (Grunewald et al., 2005).

Coordination Compounds with Metal Ions

The interaction of sulfonamides containing aminoquinoline moieties with metal ions such as Zn(II) has been explored, leading to the synthesis of coordination compounds. These studies not only provide valuable information on the structural characterization of such complexes but also open avenues for their potential applications in catalysis, material science, and as models for biological systems (Macías et al., 2003).

Antioxidant, Antifungal, and Antibacterial Activities

Arylsulfonamide-based quinolines have been synthesized and evaluated for their antioxidant, antifungal, and antibacterial activities. These compounds exhibit significant biological activities, highlighting their potential in developing new treatments for infections caused by resistant microorganisms and in antioxidant therapies (Kumar & Vijayakumar, 2017).

Modulation of Antibiotic Activity

Compounds like 4-(Phenylsulfonyl) morpholine have been studied for their ability to modulate the antibiotic activity against multidrug-resistant strains. This research suggests the potential of sulfonamide derivatives to enhance the efficacy of existing antibiotics, providing a strategy to combat antibiotic resistance (Oliveira et al., 2015).

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. Sulfonamides can sometimes cause allergic reactions, and the presence of multiple aromatic rings could potentially make this compound quite stable and resistant to degradation .

Direcciones Futuras

The future directions for research on this compound would likely depend on its intended use. If it shows promising biological activity, it could be further optimized and developed into a drug. Alternatively, if it has interesting chemical properties, it could be studied further to better understand its reactivity and potential uses .

Mecanismo De Acción

Target of Action

Similar n-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline (thq) have been reported to exhibit antibacterial activity .

Mode of Action

aureus (MRSA), causing disturbed membrane architecture .

Biochemical Pathways

It’s known that reactive oxygen species (ros) increase in strains treated with similar compounds .

Pharmacokinetics

Similar compounds have been found to be very stable and slightly more soluble than other related compounds in most organic solvents compatible with microbiological assays .

Result of Action

Similar compounds have been reported to exhibit bactericidal activity, causing disturbed membrane architecture in bacterial cells .

Action Environment

It’s known that similar compounds are very stable, suggesting that they may be resistant to various environmental factors .

Propiedades

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O4S2/c28-32(29,24-15-13-19-7-4-5-8-21(19)17-24)26-22-14-12-20-9-6-16-27(25(20)18-22)33(30,31)23-10-2-1-3-11-23/h1-3,10-15,17-18,26H,4-9,16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONPPTWBUFDHLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(CCCN4S(=O)(=O)C5=CC=CC=C5)C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2472749.png)

![5-(Hydroxymethyl)-2-(2-methoxyphenyl)imino-8-methylpyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2472755.png)

![2-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid](/img/structure/B2472759.png)

![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2472763.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide](/img/structure/B2472769.png)